4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)
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Overview
Description
4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) is a complex organic compound that features a piperazine ring linked to two 2,6-dimethylphenol groups via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) typically involves the reaction of piperazine with 2,6-dimethylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Piperazine, 2,6-dimethylphenol, and formaldehyde.
Conditions: The reaction is usually conducted in an acidic medium to facilitate the formation of methylene bridges.
Procedure: The reactants are mixed and heated to a specific temperature, allowing the reaction to proceed to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Nitrated or halogenated phenolic compounds.
Scientific Research Applications
4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Piperazine-1,4-diyl)dibenzaldehyde
- 4,4’-(Piperazine-1,4-diyl)dianiline
- 4,4’-(Piperazine-1,4-diyl)bis(3-ethoxycyclobut-3-ene-1,2-dione)
Uniqueness
4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C22H30N2O2/c1-15-9-19(10-16(2)21(15)25)13-23-5-7-24(8-6-23)14-20-11-17(3)22(26)18(4)12-20/h9-12,25-26H,5-8,13-14H2,1-4H3 |
InChI Key |
KHOSGZKQMJLJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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